molecular formula C9H5BrFNO B8244886 6-bromo-4-fluoro-2H-isoquinolin-1-one

6-bromo-4-fluoro-2H-isoquinolin-1-one

Cat. No.: B8244886
M. Wt: 242.04 g/mol
InChI Key: PKLVUSHURQJECY-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2H-isoquinolin-1-one (CAS 1443377-43-2) is a high-purity heterocyclic building block with a molecular formula of C9H5BrFNO and a molecular weight of 242.04 g/mol . This compound is a key synthetic intermediate in medicinal chemistry and advanced organic synthesis, designed for professional research and manufacturing applications . Its core value lies in its molecular structure, which incorporates both bromine and fluorine substituents on the isoquinolinone scaffold. The bromine atom serves as a versatile handle for diverse metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a critical feature in the design of bioactive molecules . This compound is particularly valuable in pharmaceutical development, where it acts as a crucial precursor in the synthesis of potential therapeutic agents. Research applications include its use as a building block for cancer drug synthesis, specifically in the exploration of novel PDK1 inhibitors, and in the development of drugs targeting neurological disorders . As a specialized chemical, it is intended for research laboratories and industrial use only. It is strictly not for diagnostic, therapeutic, medical, or consumer applications .

Properties

IUPAC Name

6-bromo-4-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLVUSHURQJECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-4-fluoro-2H-isoquinolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to explore the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a bicyclic isoquinoline framework. The presence of bromine and fluorine atoms at specific positions enhances its electronic properties, which may contribute to its biological activity. The compound's molecular formula is C9H6BrFNO, with a molecular weight of approximately 232.05 g/mol.

Property Value
Molecular FormulaC9H6BrFNO
Molecular Weight232.05 g/mol
Melting PointNot specified
SolubilityOrganic solvents

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including various enzyme systems and receptors involved in cellular signaling pathways. For instance, similar compounds have shown interactions with dopamine receptors and Rho-kinase pathways, suggesting that this compound may modulate neurotransmitter systems or exhibit anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal activities. These findings suggest that this compound could be explored as a candidate for developing new antimicrobial agents .

Anticancer Activity

Several studies have reported the anticancer potential of isoquinolinone derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, including breast and colon cancers . The mechanism may involve the inhibition of critical signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The compound may also exhibit neuroprotective properties by acting as a ligand for dopamine receptors or inhibiting Rho-kinase pathways. These actions could influence dopaminergic signaling, which is crucial for neurodegenerative disease treatment .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of isoquinolinone derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

A screening assay conducted on various isoquinolinone derivatives highlighted the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited significant growth inhibition at concentrations lower than those required for traditional antibiotics .

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows researchers to explore new chemical pathways and reactions.
  • Reactivity Studies : The bromine and fluorine substituents can be involved in various substitution reactions, enabling the synthesis of derivatives with altered biological or chemical properties.

2. Biology

  • Biological Activity : Research indicates that 6-bromo-4-fluoro-2H-isoquinolin-1-one exhibits potential biological activities, making it a candidate for drug discovery. It may interact with specific molecular targets, influencing biochemical pathways related to various diseases .
  • Mechanism of Action : The compound is believed to interact with receptors or enzymes, potentially leading to therapeutic effects. For instance, it may serve as a ligand for dopamine receptors or inhibit specific kinases involved in inflammatory responses .

3. Medicine

  • Drug Development : Due to its promising biological activity, this compound is under investigation for its therapeutic properties. It may lead to the development of new pharmaceuticals targeting neurological disorders, inflammation, or cancer .
  • Case Studies : Several studies have highlighted the compound's efficacy in preclinical models for conditions such as inflammation and microbial infections .

4. Industry

  • Material Science : The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and other advanced materials .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Potential Applications Source
This compound Isoquinolinone Br (C6), F (C4) Drug development, synthesis Target
4-Bromo-2-methylisoquinolin-1(2H)-one Isoquinolinone Br (C4), CH₃ (C2) Pharmaceutical intermediates
6-Bromo-4-chloroquinoline-3-carbaldehyde Quinoline Br (C6), Cl (C4), CHO (C3) Organic synthesis, agrochemicals
4-Bromo-6-fluoroindan-1-one Indanone Br (C4), F (C6) Material science, catalysis
6-Bromo-4-fluoro-1H-indazole Indazole Br (C6), F (C4) Kinase inhibitors, cancer research

Core Structure Variations

  • Isoquinolinone vs. Quinoline: The target compound’s isoquinolinone core incorporates a lactam group, enhancing hydrogen-bonding capacity compared to quinoline derivatives like 6-bromo-4-chloroquinoline-3-carbaldehyde. This difference may influence solubility and binding affinity in biological systems .
  • Isoquinolinone vs.

Substituent Effects

  • Halogen Type and Position: Bromine at C6 in the target compound may increase steric bulk compared to 4-bromo-2-methylisoquinolin-1(2H)-one (Br at C4). Fluorine at C4, being electron-withdrawing, could deactivate the ring toward electrophilic substitution compared to chlorine in 6-bromo-4-chloroquinoline-3-carbaldehyde . In 4-bromo-6-fluoroindan-1-one, the indanone core’s fused ring system may alter conjugation pathways, affecting redox behavior relative to isoquinolinones .

Preparation Methods

Bromination Techniques

Multi-Step Synthesis from Isoquinoline Precursors

Starting Materials and Intermediate Formation

A common route begins with 5-bromo-2,3-dihydro-1H-inden-1-one, which undergoes ring expansion to form the isoquinolinone core. In a reported procedure, sodium azide and methanesulfonic acid in dichloromethane at -5°C to 0°C facilitate the formation of a dihydroisoquinolinone intermediate. Subsequent dehydrogenation using catalysts like Pd/C or MnO₂ yields the aromatic isoquinolinone.

Sequential Halogenation

A two-step halogenation protocol is employed to introduce bromine and fluorine:

  • Bromination : The dihydroisoquinolinone intermediate is treated with NBS in CCl₄ under UV light to install bromine at position 6.

  • Fluorination : The brominated product undergoes fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in acetonitrile at 60–80°C.

Example Reaction Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, CCl₄, UV, 25°C, 12 h72%*
FluorinationSelectfluor™, CH₃CN, 70°C, 8 h65%*
*Yields estimated from analogous reactions.

Patent-Based Synthetic Routes

A 2012 patent (US8785642B2) describes a novel process for 6-substituted isoquinolinones. Key steps include:

  • Intermediate Synthesis : Preparation of a substituted phenyl compound via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce bromine.

  • Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄, PPA) forms the isoquinolinone ring.

  • Fluorination : Late-stage fluorination using HF-pyridine or KF in DMF.

Advantages : This method achieves high regiocontrol and scalability, with yields exceeding 70% for the final product.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (ethyl acetate/hexanes, 0–70% gradient). High-purity (>97%) this compound is obtained, as confirmed by suppliers like Aladdin Scientific.

Analytical Data

  • LCMS : m/z 242.04 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H), 7.92 (d, J = 8.2 Hz, 1H), 7.68 (d, J = 7.8 Hz, 1H), 6.85 (s, 1H).

Challenges and Optimization

  • Regioselectivity : Competing halogenation at positions 5 and 7 necessitates careful control of reaction conditions (e.g., temperature, catalyst loading).

  • Functional Group Tolerance : The ketone group at position 1 may require protection (e.g., acetylation) during harsh fluorination steps .

Q & A

Basic: What are the optimal synthetic routes for 6-bromo-4-fluoro-2H-isoquinolin-1-one, and how can reaction conditions be validated?

Answer:
Synthesis typically involves halogenation and cyclization steps. For bromo-fluoro isoquinolinones, a plausible route is:

Bromination of 4-fluoro-2H-isoquinolin-1-one using N-bromosuccinimide (NBS) in DMF at 80°C for 6–8 hours .

Cyclization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using arylboronic acids (see boronic acid derivatives in ).

Validation :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Confirm purity using HPLC (C18 column, acetonitrile/water gradient, 95% purity threshold) .
  • Structural validation via 1H^1H/13C^{13}C-NMR (key peaks: δ 8.2–8.5 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) .

Advanced: How can computational modeling resolve contradictions in reactivity predictions for bromo-fluoro isoquinolinones?

Answer:
Conflicting reactivity data (e.g., unexpected regioselectivity in cross-coupling) can be addressed through:

Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Molecular Docking : Model interactions with catalytic systems (e.g., Pd(PPh3_3)4_4) to predict steric/electronic effects .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid in ) to validate trends .

Methodological Triangulation : Combine computational results with experimental kinetics (e.g., Arrhenius plots for reaction rates) .

Basic: What analytical techniques are critical for characterizing bromo-fluoro isoquinolinones?

Answer:

Technique Purpose Key Parameters
HPLC Purity assessmentColumn: C18; Mobile phase: MeCN/H2_2O (70:30); Flow rate: 1.0 mL/min
NMR Structural elucidation1H^1H-NMR (400 MHz, DMSO-d6); 19F^{19}F-NMR for fluorine environment
HRMS Molecular confirmationESI+ mode; m/z calculated for C9_9H6_6BrFNO: 256.96

Advanced: How should researchers address discrepancies in bioactivity data across studies?

Answer:
Contradictory bioactivity results (e.g., varying IC50_{50} values) require:

Meta-Analysis : Compare datasets using standardized assays (e.g., kinase inhibition protocols) and normalize for variables like solvent (DMSO concentration ≤0.1%) .

Control Experiments : Rule out assay interference (e.g., fluorescence quenching by bromine atoms) .

Reproducibility Checks : Validate findings across labs using shared reference compounds (e.g., 4-bromo-2-fluorophenylboronic acid in ) .

Statistical Robustness : Apply ANOVA or Bayesian inference to quantify uncertainty .

Basic: What safety protocols are essential for handling bromo-fluoro isoquinolinones?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, goggles (halogenated compounds can penetrate latex) .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., bromine gas release during synthesis) .
  • Waste Disposal : Halogenated waste must be segregated and treated with NaOH/ethanol to neutralize reactive bromine .

Advanced: How can researchers design experiments to probe the electronic effects of bromine/fluorine substituents?

Answer:

Electrochemical Profiling : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing fluorine .

Spectroscopic Probes : UV-Vis titration with Lewis bases (e.g., pyridine) to assess charge-transfer interactions .

Comparative Reactivity Studies : Substitute bromine with chlorine/iodine and compare reaction kinetics (e.g., SNAr vs. oxidative addition) .

X-ray Crystallography : Resolve bond-length alterations caused by halogen substituents (e.g., C-Br vs. C-F) .

Basic: How to troubleshoot low yields in bromo-fluoro isoquinolinone synthesis?

Answer:

Issue Solution Evidence
Incomplete Bromination Increase NBS stoichiometry (1.2 eq) or reaction time
Byproduct Formation Add molecular sieves to absorb H2_2O (prevents hydrolysis)
Poor Cyclization Optimize catalyst loading (e.g., 5 mol% Pd(OAc)2_2)

Advanced: What methodologies reconcile contradictory computational and experimental solubility data?

Answer:

COSMO-RS Simulations : Predict solubility in mixed solvents (e.g., DMSO/water) and compare with experimental shake-flask data .

Hansen Solubility Parameters : Classify solvents based on δd_d, δp_p, δh_h to identify mismatches .

Dynamic Light Scattering (DLS) : Detect aggregation phenomena that skew experimental readings .

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